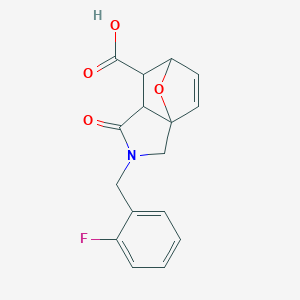
2-(2-Fluorobenzyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(2-Fluorobenzyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is a useful research compound. Its molecular formula is C16H14FNO4 and its molecular weight is 303.28g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(2-Fluorobenzyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is a complex organic compound with potential biological activities. This article explores its synthesis, molecular characteristics, and biological effects based on available research findings.
Molecular Characteristics
The compound has the following molecular properties:
| Property | Value |
|---|---|
| Molecular Formula | C16H14FNO4 |
| Molecular Weight | 303.29 g/mol |
| InChI | InChI=1S/C16H14FNO4/... |
| InChIKey | GFJJPJYMGSTRIF-JFILPPLUSA-N |
| Exact Mass | 303.090686 g/mol |
The structure includes a fluorobenzyl group and a carboxylic acid functional group, contributing to its reactivity and potential biological activity .
Synthesis
While specific synthesis methods for this compound are not extensively documented, similar compounds are often synthesized through coupling reactions involving various functional groups. For instance, the synthesis may involve the coupling of fluorobenzyl derivatives with other organic moieties to form the desired hexahydroisoindole structure .
Antimicrobial Activity
Research indicates that compounds structurally related to this compound exhibit significant antibacterial properties. For example:
- In vitro Studies : Compounds with similar structures demonstrated notable antibacterial effects against strains like Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 1 to 25 µg/mL .
- In vivo Studies : The efficacy of related compounds was also validated in mouse models where the effective dose (ED50) against E. coli ranged between 50 to 160 mg/kg .
Anticancer Activity
Recent studies have evaluated the anticancer potential of related compounds using cell lines such as MCF-7:
- MTT Assay Results : Compounds similar to the target compound showed significant cytotoxicity against MCF-7 cells compared to standard drugs like Doxorubicin. The IC50 values indicated that some derivatives had comparable or superior activity .
While specific mechanisms for this compound are not fully elucidated in available literature, it is suggested that:
- The presence of the epoxy group may facilitate interactions with biomolecules such as proteins and nucleic acids.
- The fluorine atom may enhance lipophilicity and cellular uptake, potentially increasing bioactivity .
Case Studies
- Antibacterial Efficacy : A study focused on synthesizing various fluorinated quinoline derivatives reported that compounds with similar structural motifs displayed strong antibacterial activity against multiple pathogens. This suggests that modifications in the benzyl group can significantly influence antimicrobial efficacy .
- Anticancer Properties : Another investigation into the anticancer effects of substituted isoquinolines highlighted their potential as effective agents against breast cancer cells. The study utilized MTT assays to quantify cell viability post-treatment and established a correlation between structural modifications and enhanced cytotoxicity .
Eigenschaften
IUPAC Name |
3-[(2-fluorophenyl)methyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO4/c17-10-4-2-1-3-9(10)7-18-8-16-6-5-11(22-16)12(15(20)21)13(16)14(18)19/h1-6,11-13H,7-8H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDULVCAICMSGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C23C=CC(O2)C(C3C(=O)N1CC4=CC=CC=C4F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














